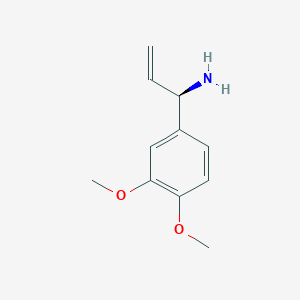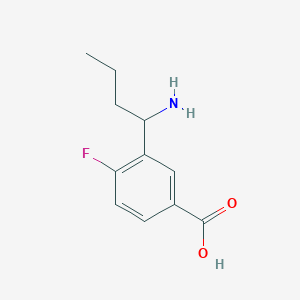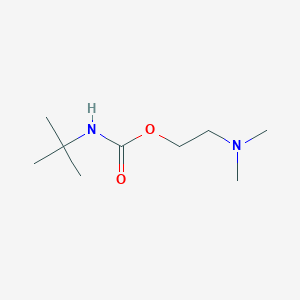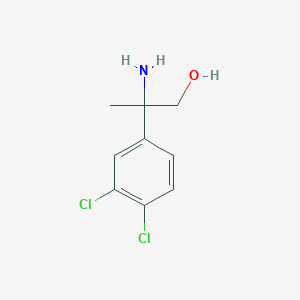
(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is an organic compound that features a tert-butyldimethylsilyl group, a chlorinated pentanal, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The chlorination of the pentanal moiety can be achieved using reagents like thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
the principles of flow microreactor technology could be applied to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal involves its reactivity as an aldehyde and a chlorinated compound. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other functional sites. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate
- ®-5-((Tert-butyldimethylsilyl)oxy)-2-bromopentanal
- ®-5-((Tert-butyldimethylsilyl)oxy)-2-iodopentanal
Uniqueness
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its brominated or iodinated analogs. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at the aldehyde or chlorinated site .
Properties
Molecular Formula |
C11H23ClO2Si |
|---|---|
Molecular Weight |
250.84 g/mol |
IUPAC Name |
(2R)-5-[tert-butyl(dimethyl)silyl]oxy-2-chloropentanal |
InChI |
InChI=1S/C11H23ClO2Si/c1-11(2,3)15(4,5)14-8-6-7-10(12)9-13/h9-10H,6-8H2,1-5H3/t10-/m1/s1 |
InChI Key |
KJCHHFAPULJYFP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H](C=O)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)

![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)

![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)





![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)

